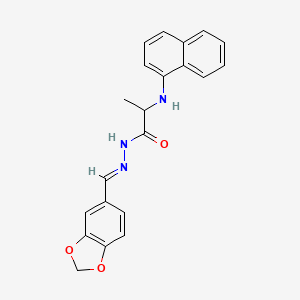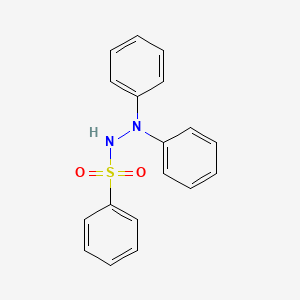![molecular formula C14H11N5S B5710785 nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTB, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. NPTB is a thiosemicarbazone derivative that has shown promising results in various studies, including its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in DNA replication and repair. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also induce oxidative stress and disrupt cellular signaling pathways, leading to cell death.
Biochemical and Physiological Effects
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer properties, nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have antimicrobial and anti-inflammatory effects. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to modulate the immune system and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its relatively simple synthesis method and high yield. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is also stable and can be stored for long periods of time. However, one limitation of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone.
Orientations Futures
There are many potential future directions for research on nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also have applications in treating other diseases, such as parasitic infections and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, as well as its potential for clinical use.
Méthodes De Synthèse
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with thiosemicarbazide and subsequent reactions with various reagents to form the final product. The synthesis of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its use as an anticancer agent. Studies have shown that nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce cell death in cancer cells and inhibit tumor growth in animal models. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in treating other diseases, such as parasitic infections and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-7-16-12(5-1)13-10-20-14(18-13)19-17-9-11-4-3-6-15-8-11/h1-10H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSFTSBQDJPDV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)

![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)
![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)